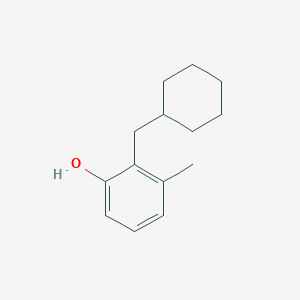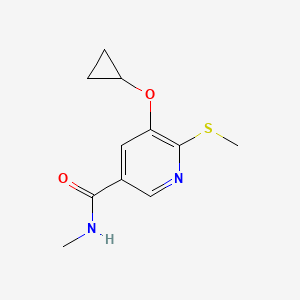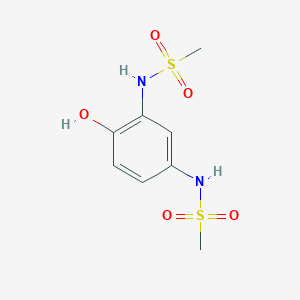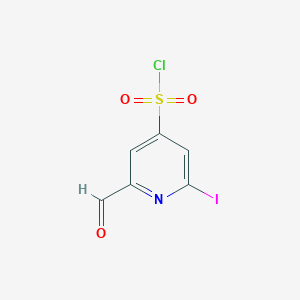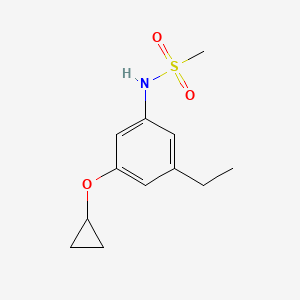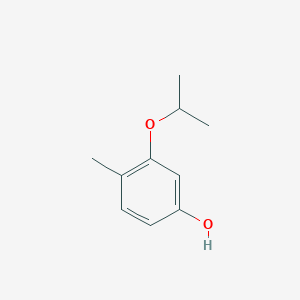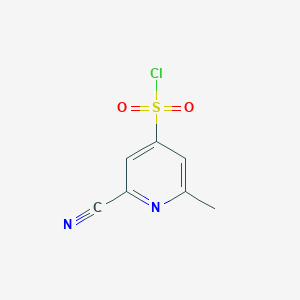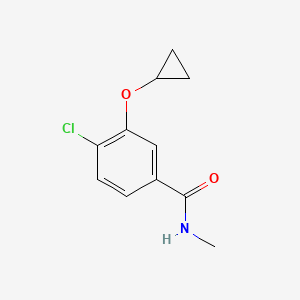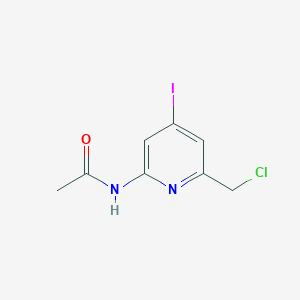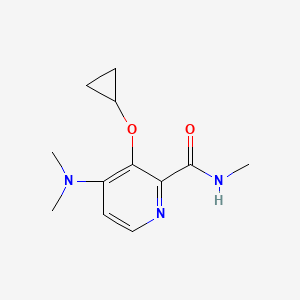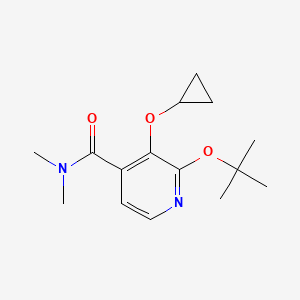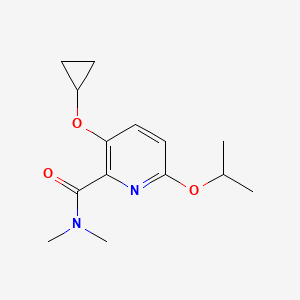
3-Cyclopropoxy-6-isopropoxy-N,N-dimethylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-6-isopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.323 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and an isopropoxy group attached to a picolinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-isopropoxy-N,N-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as picolinic acid derivatives.
Isopropoxylation: The isopropoxy group is introduced through an etherification reaction, using isopropyl alcohol and a suitable catalyst.
Amidation: The final step involves the formation of the picolinamide structure through amidation reactions, using dimethylamine and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-6-isopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted picolinamide derivatives.
科学的研究の応用
3-Cyclopropoxy-6-isopropoxy-N,N-dimethylpicolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Cyclopropoxy-6-isopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 3-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide
- 3-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide
- 3-Cyclopropoxy-6-iodo-N,N-dimethylpicolinamide
Uniqueness
3-Cyclopropoxy-6-isopropoxy-N,N-dimethylpicolinamide is unique due to its specific combination of cyclopropoxy and isopropoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
3-cyclopropyloxy-N,N-dimethyl-6-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)18-12-8-7-11(19-10-5-6-10)13(15-12)14(17)16(3)4/h7-10H,5-6H2,1-4H3 |
InChIキー |
GGECOJUSMZHHDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC(=C(C=C1)OC2CC2)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


